molecular formula C₂₁H₂₀N₂O₈ B1158805 3-Hydroxy Carbamazepine β-D-Glucuronide

3-Hydroxy Carbamazepine β-D-Glucuronide

Cat. No.: B1158805
M. Wt: 428.39
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Carbamazepine β-D-Glucuronide (3-OH-CBZ-GlcU) is a major phase II metabolite of the antiepileptic drug carbamazepine (CBZ). It is formed via glucuronidation of 3-hydroxy carbamazepine (3-OH-CBZ), a primary oxidative metabolite generated by cytochrome P450 enzymes. This conjugation enhances water solubility, facilitating renal excretion and reducing toxicity . Analytical standards for 3-OH-CBZ-GlcU are critical for pharmacokinetic studies, with high-purity preparations (≥95%) available for research .

Properties

Molecular Formula

C₂₁H₂₀N₂O₈

Molecular Weight

428.39

Synonyms

3-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide β-D-Glucuronide;  3-Hydroxy Carbamazepine Glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Glucuronides

Structural and Metabolic Similarities

Glucuronidation is a common detoxification pathway for xenobiotics and endogenous compounds. Below is a comparative analysis of 3-OH-CBZ-GlcU with other β-D-glucuronides:

Compound Molecular Formula Parent Drug Key Metabolic Role Biological Activity
3-OH-CBZ β-D-Glucuronide C₂₁H₂₀N₂O₉ Carbamazepine Detoxification, enhanced excretion Inactive metabolite
Quercetin-3-O-β-D-Glucuronide C₂₁H₁₈O₁₃ Quercetin (flavonoid) Antioxidant bioavailability modulation Anti-inflammatory, low systemic activity
Acetaminophen D-Glucuronide C₁₄H₁₇NO₈ Acetaminophen Primary detoxification pathway Non-toxic, renally excreted
Morphine 3-β-D-Glucuronide C₂₃H₂₅NO₉ Morphine Active metabolite, neuroexcitatory effects Retains analgesic activity
8-Hydroxy Mirtazapine-d3 β-D-Glucuronide C₂₃H₂₄D₃N₃O₇ Mirtazapine (antidepressant) Isotope-labeled tracer for metabolism studies Research tool, no therapeutic activity
Key Observations:
  • Position of Glucuronidation : Unlike morphine’s 3-β-D-glucuronide, which retains pharmacological activity, 3-OH-CBZ-GlcU is inactive, emphasizing the role of conjugation site in bioactivity .
  • Detoxification vs. Activation: While acetaminophen and carbamazepine glucuronides are detoxification products, morphine’s glucuronide is pharmacologically active, highlighting divergent metabolic outcomes .

Pharmacokinetic and Analytical Comparisons

  • Bioavailability : Quercetin-3-O-β-D-glucuronide exhibits lower systemic bioavailability compared to its aglycone due to efflux transporters, a pattern likely shared with 3-OH-CBZ-GlcU .
  • Analytical Methods: 3-OH-CBZ-GlcU is quantified via HPLC-MS, similar to acetaminophen glucuronide and quercetin derivatives . Advanced techniques like UHPLC-MS/MS are used for structurally complex glucuronides (e.g., 1'-hydroxy midazolam-β-D-glucuronide), ensuring sensitivity for low-concentration metabolites .

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